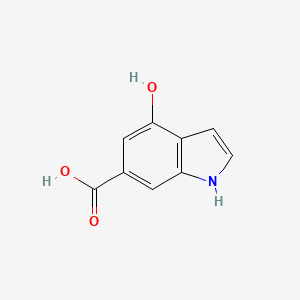

4-Hydroxy-1H-indole-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-4-5(9(12)13)3-7-6(8)1-2-10-7/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZOAKBAZXCPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627991 | |

| Record name | 4-Hydroxy-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40990-52-1 | |

| Record name | 4-Hydroxy-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-hydroxy-1H-indole-6-carboxylic acid: A Technical Guide to Novel Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of novel synthetic pathways for the preparation of 4-hydroxy-1H-indole-6-carboxylic acid, a valuable building block in medicinal chemistry. The document details methodologies starting from innovative materials, offering alternatives to traditional synthetic approaches. It includes comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows to facilitate understanding and replication in a research and development setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique structure, featuring a hydroxyl group at the 4-position and a carboxylic acid at the 6-position of the indole scaffold, makes it a versatile precursor for drug discovery programs. This guide focuses on emerging synthetic strategies that offer advantages in terms of efficiency, safety, and the use of readily accessible or novel starting materials.

Route 1: Synthesis via a 4-Methoxyindole Intermediate

This strategic approach involves the initial synthesis of a protected 4-methoxyindole precursor, followed by regioselective functionalization at the C6 position and subsequent deprotection to yield the target molecule. The Leimgruber-Batcho indole synthesis provides an efficient entry to the 4-methoxyindole core from 2-methyl-3-nitroanisole.

Synthetic Pathway Overview

Caption: Synthetic pathway to this compound via a 4-methoxyindole intermediate.

Experimental Protocols

Step 1: Synthesis of 4-Methoxyindole via Leimgruber-Batcho Synthesis

The Leimgruber-Batcho synthesis is a two-step process to produce indoles from o-nitrotoluenes.[1]

-

Part A: Formation of the Enamine Intermediate A solution of 2-methyl-3-nitroanisole (10 g) in N,N-dimethylformamide (DMF, 100 ml) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 8.74 ml) and pyrrolidine (5.44 ml).[2] The mixture is refluxed for 3 hours. The reaction mixture is then concentrated under vacuum to half its volume. The residue is poured into a mixture of ether and water and extracted with ether. The combined organic phases are washed with saturated sodium chloride solution and dried over magnesium sulfate. Evaporation of the solvent under reduced pressure yields the enamine intermediate.[2]

-

Part B: Reductive Cyclization to 4-Methoxyindole To a solution of the enamine intermediate (10 g) in acetic acid (46 ml), activated zinc powder (31.6 g) is added portionwise, maintaining the temperature between 20 and 30°C with an ice bath.[2] The reaction mixture is stirred at room temperature for 30 minutes and then filtered. The filtrate is extracted with ethyl acetate, and the organic phase is washed with sodium bicarbonate solution and saturated sodium chloride solution, then dried over magnesium sulfate. After evaporation of the solvent, the crude product is purified by silica gel chromatography (eluent: cyclohexane/ethyl acetate gradient) to afford 4-methoxyindole.[2]

Step 2: C6-Formylation of 4-Methoxyindole (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic compounds.[3] While typically directing to the C3 position in indoles, the presence of substituents can influence regioselectivity.

-

Procedure: To a solution of 4-methoxyindole in DMF, phosphorus oxychloride (POCl₃) is added dropwise at 0°C. The reaction mixture is then stirred at a higher temperature (e.g., 85-100°C) for several hours.[4][5] After completion of the reaction (monitored by TLC), the mixture is poured onto ice and neutralized with a base (e.g., NaOH solution). The precipitated product, 6-formyl-4-methoxyindole, is collected by filtration, washed with water, and dried.

Step 3: Oxidation of 6-Formyl-4-methoxyindole to 4-Methoxy-1H-indole-6-carboxylic acid

The formyl group is oxidized to a carboxylic acid using a suitable oxidizing agent.

-

Procedure: 6-Formyl-4-methoxyindole is dissolved in a suitable solvent mixture (e.g., acetone/water). Potassium permanganate (KMnO₄) solution is added dropwise at a low temperature. The reaction is stirred until the starting material is consumed. The manganese dioxide formed is filtered off, and the filtrate is acidified to precipitate the carboxylic acid. The product is collected by filtration, washed with water, and dried.

Step 4: Demethylation to this compound

The methoxy group is cleaved to yield the final hydroxylated product. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[6][7]

-

Procedure: To a solution of 4-methoxy-1H-indole-6-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) at low temperature (-78°C to 0°C) under an inert atmosphere, a solution of BBr₃ in DCM is added dropwise.[8] The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is then carefully quenched by the slow addition of methanol or water. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield this compound.

Quantitative Data Summary: Route 1

| Step | Starting Material | Product | Reagents | Yield | Reference |

| 1A: Enamine Formation | 2-Methyl-3-nitroanisole | Enamine Intermediate | DMF-DMA, Pyrrolidine, DMF | High | [2] |

| 1B: Reductive Cyclization | Enamine Intermediate | 4-Methoxyindole | Activated Zinc, Acetic Acid | ~11% | [2] |

| 2: C6-Formylation | 4-Methoxyindole | 6-Formyl-4-methoxyindole | POCl₃, DMF | N/A | [3][4] |

| 3: Oxidation | 6-Formyl-4-methoxyindole | 4-Methoxy-1H-indole-6-carboxylic acid | KMnO₄ | N/A | [9] |

| 4: Demethylation | 4-Methoxy-1H-indole-6-carboxylic acid | This compound | BBr₃, DCM | N/A | [6][7] |

Route 2: Synthesis of the 4-Hydroxyindole Core from Novel Starting Materials

This section explores direct syntheses of the 4-hydroxyindole scaffold from unconventional precursors. Subsequent C6-carboxylation would be required to obtain the final target molecule.

A. From 1,3-Cyclohexanedione and 2-Aminoethanol

This novel method, disclosed in a patent, provides a short and efficient route to 4-hydroxyindole, avoiding high-pressure reactions.[10]

Caption: Synthesis of 4-hydroxyindole from 1,3-cyclohexanedione and 2-aminoethanol.

-

Step 1: Enamine Formation A mixture of 1,3-cyclohexanedione (112 g), 2-aminoethanol (90 g), toluene (500 mL), and a catalytic amount of p-toluenesulfonic acid (1 g) is heated to reflux in a flask equipped with a water separator.[10] The reaction is continued for 2 hours. After completion, the mixture is cooled, leading to the precipitation of a yellow solid, the enamine intermediate.[10]

-

Step 2: Conversion to 4-Hydroxyindole The enamine intermediate is then subjected to cyclization and aromatization in the presence of a supported metal catalyst with dehydrogenation activity, such as palladium on carbon (Pd/C).[10] The reaction is typically carried out in a high-boiling solvent at elevated temperatures (80-200°C). After the reaction, the catalyst is filtered off, and the product is isolated from the filtrate and purified, for instance by recrystallization from n-hexane.[10]

| Step | Starting Materials | Product | Reagents & Conditions | Yield | Reference |

| 1: Enamine Formation | 1,3-Cyclohexanedione, 2-Aminoethanol | Enamine Intermediate | Toluene, p-TsOH, reflux, 2h | N/A | [10] |

| 2: Cyclization/Aromatization | Enamine Intermediate | 4-Hydroxyindole | Pd/C, high-boiling solvent, 80-200°C | 56% | [10] |

B. Modified Bischler-Möhlau Reaction

This approach utilizes the condensation of m-aminophenol with a benzoin derivative to produce a mixture of 4- and 6-hydroxyindoles.[11]

Caption: Modified Bischler-Möhlau reaction for the synthesis of hydroxyindoles.

-

Procedure: Benzoin (1 equivalent) is added to m-aminophenol (3 equivalents), followed by the addition of 10M hydrochloric acid.[11] The reaction mixture is heated for 30 minutes at 135°C, with water being collected in a Dean-Stark apparatus under a weak vacuum.[11] After the reaction, the resulting mass is treated with 15% hydrochloric acid, filtered, washed with water, and dried. The crude product, a mixture of 4- and 6-hydroxyindoles, is then separated by column chromatography.[11]

| Step | Starting Materials | Products | Reagents & Conditions | Yield (of 4-hydroxy isomer) | Reference |

| Condensation & Cyclization | m-Aminophenol, Benzoin | 4-Hydroxy-2,3-diphenylindole & Isomer | HCl, 135°C, 30 min, weak vacuum | N/A (yields for specific derivatives are in the paper) | [11] |

Conclusion

The synthesis of this compound can be approached through several innovative routes. The multi-step synthesis via a 4-methoxyindole intermediate, employing the Leimgruber-Batcho reaction, appears to be a highly strategic and controllable pathway, allowing for the specific introduction of the carboxylic acid functionality at the C6 position. Direct syntheses of the 4-hydroxyindole core from novel starting materials like 1,3-cyclohexanedione or via a modified Bischler-Möhlau reaction offer efficient alternatives for obtaining the key indole scaffold, which would then require further development of a regioselective C6-carboxylation method. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or drug development program. This guide provides the foundational knowledge and detailed protocols to enable researchers to pursue the synthesis of this important molecule.

References

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. aml.iaamonline.org [aml.iaamonline.org]

- 5. benchchem.com [benchchem.com]

- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. benchchem.com [benchchem.com]

- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 9. Carboxylic acid synthesis by oxidation of alkenes [organic-chemistry.org]

- 10. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 11. distantreader.org [distantreader.org]

Physicochemical Properties of 4-hydroxy-1H-indole-6-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-hydroxy-1H-indole-6-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates available information from closely related compounds and provides predicted values from computational models. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters and visualizes a relevant biological pathway in which indole derivatives are implicated.

Core Physicochemical Data

Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes key physicochemical properties, including data from structurally similar compounds to provide a foundational understanding.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 177.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Brown or grey solid | --INVALID-LINK-- |

| Melting Point | No data available. (Related compound Indole-6-carboxylic acid: 249-253 °C) | (Sigma-Aldrich) |

| Boiling Point | No data available. | |

| pKa | No data available. (Predicted for 4-hydroxyindole: 9.89 ± 0.40) | (ChemicalBook) |

| LogP | No data available. (Predicted for 4-hydroxyindole: 1.57 at 25°C) | (ChemicalBook) |

| Water Solubility | No data available. (Related compound Methyl 4-hydroxy-1H-indole-6-carboxylate: 2.5 g/L at 25°C) | (ChemicalBook) |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not specifically published. However, the following are generalized, standard methodologies that can be adapted for its characterization.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.[1]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point.

-

Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Experimental workflow for melting point determination.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of a carboxylic acid using potentiometric titration.[2][3]

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low) to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Workflow for pKa determination via potentiometric titration.

LogP Determination (Shake-Flask Method)

This protocol details the classic shake-flask method for determining the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.[4][5]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Compound Dissolution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Biological Context: Inhibition of VEGFR-2 Signaling Pathway

While the specific biological targets of this compound are not well-documented, many indole derivatives are known to exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade.[6][7] Inhibition of VEGFR-2 can block the downstream signaling events that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors.

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway and a hypothetical point of inhibition by an indole derivative.

Hypothetical inhibition of the VEGFR-2 signaling pathway by an indole derivative.

Conclusion

This compound is a molecule of interest for which a complete physicochemical profile is yet to be established in the public domain. This guide provides a foundational dataset based on available information and data from analogous structures. The outlined experimental protocols offer a roadmap for the comprehensive characterization of this compound. Furthermore, the visualization of a key signaling pathway highlights a potential avenue for its application in drug discovery, particularly in the context of oncology. Further experimental validation of the predicted properties and biological activities is essential to fully elucidate the therapeutic potential of this indole derivative.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-hydroxy-1H-indole-6-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-hydroxy-1H-indole-6-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic data based on established principles and data from analogous structures. Detailed, standardized experimental protocols for each major spectroscopic technique are provided to facilitate the acquisition of empirical data. Furthermore, this guide touches upon the potential biological significance of hydroxyindole carboxylic acids, highlighting their relevance in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound featuring an indole scaffold substituted with a hydroxyl group at the 4-position and a carboxylic acid group at the 6-position. The indole ring is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including neurotransmitters like serotonin.[1] The addition of hydroxyl and carboxylic acid functional groups suggests potential for various intermolecular interactions, making it a molecule of interest for drug design and material science.

Accurate structural elucidation and characterization are paramount in the assessment of any novel compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are fundamental tools in this process. This guide outlines the expected spectroscopic signatures of this compound and provides detailed methodologies for their experimental determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally similar molecules.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H1 (N-H) | ~11.0 - 11.5 | br s | Chemical shift can be variable and concentration-dependent. |

| H2 | ~7.2 - 7.4 | t | |

| H3 | ~6.4 - 6.6 | t | |

| H5 | ~7.3 - 7.5 | d | |

| H7 | ~7.0 - 7.2 | d | |

| 4-OH | ~9.0 - 10.0 | br s | Chemical shift can be variable and concentration-dependent. |

| 6-COOH | ~12.0 - 13.0 | br s | Acidic proton, often broad and may exchange with D₂O.[2] |

Chemical shifts are referenced to TMS (0 ppm). DMSO-d₆ is a common solvent for compounds with acidic protons.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~120 - 125 | |

| C3 | ~100 - 105 | |

| C3a | ~125 - 130 | |

| C4 | ~150 - 155 | Carbon bearing the hydroxyl group. |

| C5 | ~110 - 115 | |

| C6 | ~120 - 125 | Carbon bearing the carboxylic acid group. |

| C7 | ~115 - 120 | |

| C7a | ~135 - 140 | |

| C=O | ~165 - 175 | Carboxylic acid carbonyl carbon.[2] |

Chemical shifts are referenced to TMS (0 ppm).

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Very characteristic broad absorption due to hydrogen bonding.[3] |

| N-H (Indole) | ~3400 | Medium | Can be sharp or broad. |

| O-H (Phenol) | ~3500 - 3200 | Broad, Medium | May overlap with N-H and carboxylic acid O-H stretches. |

| C-H (Aromatic) | ~3100 - 3000 | Medium-Weak | |

| C=O (Carboxylic Acid) | 1720 - 1680 | Strong | Position can be affected by conjugation and hydrogen bonding.[3] |

| C=C (Aromatic) | ~1600, ~1470 | Medium-Weak | |

| C-O (Phenol/Carboxylic Acid) | 1300 - 1200 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation

| Ion | m/z (Predicted) | Notes |

| [M]⁺ | 191.04 | Molecular ion peak for C₉H₇NO₃. |

| [M-H₂O]⁺ | 173.03 | Loss of water, potentially from the 4-hydroxy group and a neighboring proton. A characteristic loss for 4-hydroxyindole derivatives has been noted.[4] |

| [M-COOH]⁺ | 146.06 | Loss of the carboxylic acid group. |

| [M-CO]⁺ | 163.05 | Loss of carbon monoxide. |

Fragmentation patterns can vary significantly depending on the ionization technique used (e.g., EI, ESI).

Predicted UV-Vis Spectroscopy Data

Table 5: Predicted UV-Vis Absorption Maxima (λ_max)

| Solvent | Predicted λ_max (nm) | Notes |

| Methanol or Ethanol | ~220, ~270-290 | The indole chromophore typically shows two absorption bands. The exact positions can be influenced by the substituents and the solvent.[5] |

Experimental Protocols

The following sections provide detailed, standardized protocols for the major spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[6]

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity. For ¹³C NMR, tuning and matching of the probe is also performed.[7]

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Perform peak picking to identify the chemical shifts of all signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Attenuated Total Reflectance (ATR) FT-IR Protocol

-

Background Spectrum:

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

Release the pressure and remove the sample powder.

-

Clean the ATR crystal thoroughly with a suitable solvent.

-

3.2.2. KBr Pellet FT-IR Protocol

-

Sample Preparation:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Sample Analysis:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum (usually of the empty sample compartment).

-

Acquire the sample spectrum.

-

Mass Spectrometry (MS)

3.3.1. Electrospray Ionization (ESI) Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

-

Set the mass analyzer to scan over the desired m/z range (e.g., 50-500).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source via a syringe pump or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

3.4.1. UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the λ_max. This is typically in the micromolar concentration range.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Select the desired wavelength range for scanning (e.g., 200-600 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used for the sample solution.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for absorbance from the solvent and the cuvette.

-

-

Sample Measurement:

-

Rinse the cuvette with the sample solution, then fill it with the sample solution.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the molar extinction coefficient is known, the concentration of the sample can be determined using the Beer-Lambert law.

-

Visualization of Workflows and Potential Biological Relevance

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Potential Biological Signaling Context

While specific signaling pathways for this compound are not yet elucidated, the broader class of hydroxyindole carboxylic acids has shown significant biological activity. For instance, derivatives have been identified as potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor in Mycobacterium tuberculosis.[6] The indole scaffold itself is a key component in molecules that interact with a wide range of biological targets.

The diagram below illustrates the potential for indole derivatives to modulate various biological pathways, leading to a range of pharmacological effects.

Caption: Potential Pharmacological Pathways of Indole Derivatives.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of this compound. While the presented data is predictive, it offers a robust starting point for researchers. The detailed experimental protocols are designed to be broadly applicable for the acquisition of high-quality empirical data. The established biological relevance of the indole nucleus, particularly in the context of hydroxyindole carboxylic acids, underscores the importance of a thorough characterization of this and related molecules in the pursuit of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Serotonin catabolism and the formation and fate of 5-hydroxyindole thiazolidine carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A facile hydroxyindole carboxylic acid based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of 4-Hydroxy-1H-indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential biological activities of 4-hydroxy-1H-indole-6-carboxylic acid. Due to the limited direct experimental data on this specific molecule, this document synthesizes findings from structurally related hydroxyindole and indole carboxylic acid derivatives to forecast its pharmacological profile. The core focus is on its potential as an inhibitor of protein tyrosine phosphatases (PTPs) and tyrosinases, as well as its prospective anticancer properties. This guide presents quantitative data from analogous compounds, detailed experimental methodologies for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of hydroxyl and carboxylic acid functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the indole nucleus, often enhancing binding affinity and providing sites for further chemical modification. This compound combines these features, suggesting a rich potential for biological activity.

While direct studies on this compound are not extensively available in the public domain, a wealth of information exists for its structural analogs. This guide collates and analyzes this data to build a predictive profile of the target compound's biological activities. The primary areas of focus are its potential as an enzyme inhibitor, specifically targeting protein tyrosine phosphatases and tyrosinases, and its application as an anticancer agent. The information presented herein is intended to guide future research and drug discovery efforts centered on this promising chemical entity.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is predicted to exhibit several key biological activities.

Protein Tyrosine Phosphatase (PTP) Inhibition

Hydroxyindole carboxylic acids have been identified as effective inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes crucial in regulating signal transduction pathways.[1] PTPs are considered promising drug targets for various diseases, including cancer, diabetes, and autoimmune disorders. The hydroxyindole carboxylic acid moiety can act as a phosphotyrosine mimetic, binding to the active site of PTPs.

A facile method for developing potent and selective PTP inhibitors involves using a hydroxyindole carboxylic acid to anchor the inhibitor to the PTP active site.[2] Secondary binding elements can then be introduced to enhance affinity and selectivity for the target PTP.[2]

PTPs, such as PTP1B, are negative regulators of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B can, therefore, enhance insulin sensitivity, making it a therapeutic target for type 2 diabetes.

Tyrosinase Inhibition

Indole derivatives play a role in melanin formation and can interact with tyrosinase, a key enzyme in melanin synthesis.[3] Inhibition of tyrosinase is a strategy for treating hyperpigmentation disorders. Various indole-containing compounds have been synthesized and evaluated as tyrosinase inhibitors, with some showing potent activity.[3][4]

Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor for melanin synthesis. Indole-based inhibitors can act competitively or non-competitively to block the active site of the enzyme, thereby preventing melanin production.

Anticancer Activity

Derivatives of indole-6-carboxylic acid and 5-hydroxyindole-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer.[5][6][7] These compounds can induce cell cycle arrest and apoptosis. The specific mechanisms can vary but often involve the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data on Related Compounds

The following tables summarize the quantitative biological activity data for derivatives of hydroxyindole and indole carboxylic acid. This data provides a benchmark for the potential potency of this compound.

Table 1: Protein Tyrosine Phosphatase (PTP) Inhibition by Hydroxyindole Carboxylic Acid Derivatives

| Compound | Target PTP | IC50 (µM) | Selectivity | Reference |

| 8b-1 (L87B44) | RPTPβ | 0.38 | >14-fold over a panel of PTPs | [2] |

| 11a | mPTPB | 0.05 (Ki) | >100-fold over a panel of PTPs | [1] |

Table 2: Tyrosinase Inhibition by Indole Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

| Compound 4b | 5.9 ± 2.47 | Competitive | [3] |

| Kojic Acid (Control) | 16.4 ± 3.53 | - | [3] |

| Compound 5w | 11.2 | Mixed-type | [4] |

| Compound 5l | 13.3 | - | [4] |

Table 3: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 | HT29 (Colon) | 0.31 | [7] |

| Compound 2 | MCF7 (Breast) | 0.81 | [7] |

| Compound 4 | HT29 (Colon) | 0.96 | [7] |

| Compound 4 | MCF7 (Breast) | 0.84 | [7] |

| Compound 5 | PC3 (Prostate) | 0.39 | [7] |

| 5-hydroxyindole derivatives (various) | MCF-7 (Breast) | Various | [6] |

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are based on established methods used for evaluating the biological activities of related indole derivatives.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol describes a general fluorescence-based assay for determining the inhibitory potency of a compound against a PTP enzyme.[8][9]

-

Purified PTP enzyme

-

Test compound (e.g., this compound)

-

Fluorescent substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

384-well microplate

-

Plate reader with fluorescence detection capabilities

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add 20 µL of each compound dilution to the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).

-

Add 20 µL of the PTP enzyme solution (at a pre-determined optimal concentration) to each well, except for the negative control wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate.

-

Determine the initial velocity of the reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Tyrosinase Inhibition Assay

This protocol outlines a colorimetric assay to measure the inhibition of mushroom tyrosinase activity.[4][10][11]

-

Mushroom tyrosinase

-

Test compound

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475-490 nm

-

Prepare various concentrations of the test compound in the phosphate buffer.

-

In a 96-well plate, add 140 µL of the tyrosinase solution to each well.

-

Add 10 µL of the test compound dilution to the respective wells. Include a positive control (e.g., kojic acid) and a negative control (buffer only).

-

Incubate the plate at room temperature for 5 minutes.

-

Initiate the reaction by adding 50 µL of L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at different time points (e.g., every minute for 20 minutes).

-

Calculate the rate of dopachrome formation (the colored product).

-

Determine the percentage of tyrosinase inhibition for each compound concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The presence of the hydroxyindole and carboxylic acid moieties points towards probable inhibitory activity against protein tyrosine phosphatases and tyrosinases, as well as potential anticancer effects. The quantitative data from related compounds provide a valuable starting point for predicting its potency. The experimental protocols and pathway diagrams included in this guide offer a framework for the systematic investigation of this compound. Further research is warranted to validate these predicted activities and to explore the full therapeutic potential of this compound.

References

- 1. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyindole carboxylic acid-based inhibitors for receptor-type protein tyrosine protein phosphatase beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. activeconceptsllc.com [activeconceptsllc.com]

The Versatile Building Block: A Technical Guide to 4-Hydroxy-1H-indole-6-carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Among the vast array of functionalized indoles, 4-hydroxy-1H-indole-6-carboxylic acid stands out as a particularly versatile building block. Its unique arrangement of a nucleophilic indole core, a phenolic hydroxyl group, and a carboxylic acid moiety offers a trifecta of reactive sites, enabling diverse chemical transformations and the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this valuable synthetic intermediate.

Synthesis of the Core Scaffold

The primary route for the synthesis of this compound and its derivatives often involves a multi-step sequence starting from simpler precursors. A key strategy reported in the literature involves the construction of the indole ring system from a substituted pyrrole precursor.[1]

A foundational method for obtaining the 4-hydroxyindole-6-carboxylate core is through the cyclization of a Stobbe condensation product derived from pyrrole-2-carboxaldehyde.[1] While the literature presents various conditions for this transformation, a reinvestigation of this synthetic pathway has led to optimized procedures for improved yields of the desired indole.[1]

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1H-indole-6-carboxylate

This protocol is based on the principles of the Stobbe condensation followed by cyclization.

Step 1: Stobbe Condensation

(Detailed experimental conditions, including reactants, stoichiometry, solvent, temperature, and reaction time, would be inserted here based on the full text of the primary literature source. As the full text was not available, a generalized procedure is described.)

A mixture of pyrrole-2-carboxaldehyde and a succinic ester derivative is treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, in an appropriate anhydrous solvent like ethanol or tetrahydrofuran. The reaction is typically stirred at room temperature or with gentle heating to drive the condensation. Work-up involves acidification and extraction to isolate the Stobbe product.

Step 2: Cyclization to the Indole Core

The isolated Stobbe product is then subjected to cyclization conditions. This is often achieved by heating in the presence of a dehydrating agent and a catalyst. For instance, treatment with acetic anhydride and a base like sodium acetate or triethylamine can facilitate the ring closure to form the indole nucleus.[1] The reaction mixture is then cooled, and the product is isolated through precipitation or extraction, followed by purification via recrystallization or column chromatography.

Table 1: Representative Yields for the Synthesis of 4-Hydroxyindole-6-carboxylates

| Step | Product | Typical Yield (%) | Reference |

| 1 | Stobbe Condensation Product | (Data from literature) | [1] |

| 2 | Ethyl 4-hydroxy-1H-indole-6-carboxylate | (Data from literature) | [1] |

(Note: Specific yield data would be populated from the primary literature.)

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Indole N-H | > 10 ppm (broad singlet) |

| Aromatic C-H | 6.5 - 8.0 ppm | |

| Phenolic O-H | Variable, concentration-dependent (broad singlet) | |

| Carboxylic Acid O-H | > 11 ppm (broad singlet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 165 - 180 ppm |

| Aromatic Carbons | 100 - 150 ppm | |

| IR | O-H (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |

| N-H (Indole) | ~3400 cm⁻¹ | |

| C=O (Carboxylic Acid) | 1680 - 1710 cm⁻¹ | |

| O-H (Phenol) | ~3200 - 3600 cm⁻¹ (broad) | |

| Mass Spec | [M+H]⁺ | Expected m/z corresponding to C₉H₈NO₃ |

Chemical Reactivity and Synthetic Utility

The versatility of this compound stems from the distinct reactivity of its three key functional groups: the indole nucleus, the hydroxyl group, and the carboxylic acid. This allows for a wide range of selective modifications, making it a valuable scaffold for building molecular diversity.

Reactions of the Indole Nucleus

The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The directing effects of the hydroxyl and carboxylic acid groups will influence the regioselectivity of these reactions.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo a variety of transformations, including:

-

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers. This is a common strategy to introduce diverse side chains and modulate the molecule's pharmacokinetic properties.

-

Esterification: Acylation with acid chlorides or anhydrides to produce esters.

-

O-Alkylation: For example, in the synthesis of Pindolol, a beta-blocker, the hydroxyl group of 4-hydroxyindole is reacted with epichlorohydrin.[2]

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality provides a handle for numerous transformations, such as:

-

Esterification: Conversion to esters is readily achieved by reaction with alcohols under acidic conditions (Fischer esterification) or by using coupling agents.

-

Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to generate a diverse library of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Bioisosteric Replacement: In drug design, the carboxylic acid group is often replaced with bioisosteres such as tetrazoles or N-acylsulfonamides to improve metabolic stability and pharmacokinetic profiles.[3][4]

Caption: Synthetic utility of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. The ability to independently modify the three key functional groups allows for the fine-tuning of pharmacological properties.

-

Scaffold for Library Synthesis: The versatile reactivity of this building block makes it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening.

-

Lead Optimization: The hydroxyl and carboxylic acid groups provide opportunities to improve the potency, selectivity, and pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion) of lead compounds. For instance, the introduction of different amide or ester functionalities can significantly impact a molecule's interaction with its biological target.

-

Bioisosteric Modification: The carboxylic acid group can be replaced by various bioisosteres to overcome challenges associated with this functional group, such as poor metabolic stability or limited cell permeability.[3][4]

Caption: Role in the drug discovery pipeline.

Conclusion

This compound is a powerful and versatile building block in organic synthesis with significant potential in the field of drug discovery. Its readily accessible core structure, combined with the orthogonal reactivity of its functional groups, provides chemists with a robust platform for the synthesis of novel and complex molecules. The strategic manipulation of its hydroxyl and carboxylic acid moieties, in particular, allows for extensive structure-activity relationship studies and the optimization of lead compounds into viable drug candidates. As the demand for new therapeutics continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.

References

The Quest for 4-Hydroxy-1H-indole-6-carboxylic Acid Derivatives in Nature: A Technical Guide for Researchers

An in-depth exploration of the discovery and isolation of indole carboxylic acid derivatives from natural sources, providing a framework for the pursuit of novel bioactive compounds.

Executive Summary

While a specific search for the natural occurrence and isolation of 4-hydroxy-1H-indole-6-carboxylic acid and its derivatives has not yielded direct examples in the current body of scientific literature, the broader class of indole carboxylic acids represents a rich and diverse family of natural products with significant therapeutic potential. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the discovery and isolation of these related compounds from various natural sources. By detailing established experimental protocols, presenting quantitative data from known isolations, and visualizing the underlying scientific principles, this document serves as a foundational resource for the exploration of this promising area of natural product chemistry.

Introduction: The Indole Scaffold in Natural Products

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Indole alkaloids, a large and diverse group of secondary metabolites, are found across a wide range of organisms, including plants, fungi, bacteria, and marine invertebrates.[2][3] Many of these compounds exhibit potent pharmacological activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

The biosynthesis of most indole alkaloids originates from the amino acid tryptophan.[2][6] Enzymatic modifications, including prenylation, oxidation, and cyclization, lead to a vast array of complex molecular architectures.[2][7] This guide will focus on indole derivatives that feature a carboxylic acid moiety, a functional group that can significantly influence the compound's physicochemical properties and biological activity.

Natural Sources of Indole Carboxylic Acid Derivatives

Fungi, particularly from the genera Aspergillus and Penicillium, and marine organisms, including sponges and their associated microorganisms, are prolific producers of indole alkaloids.[2][3] While the specific this compound core has not been reported as a natural product, structurally related indole carboxylic acids have been isolated from these sources.

Table 1: Examples of Naturally Occurring Indole Carboxylic Acid Derivatives

| Compound Name | Chemical Structure | Natural Source | Reference |

| 6-Isoprenylindole-3-carboxylic acid | Marine-derived Streptomyces sp. APA-053 | ||

| Indole-3-carboxylic acid | Various bacteria and fungi | ||

| 5,6-Dihydroxyindole-2-carboxylic acid | Precursor in melanin biosynthesis | ||

| Fumiquinazoline Alkaloids (contain indole moiety) | Marine-derived fungus Aspergillus fumigatus | [8] | |

| Indole Diterpenoids (contain indole moiety) | Fungi of the genus Penicillium | [4] |

Note: This table is illustrative and not exhaustive. The structures are simplified representations.

Experimental Protocols for Isolation and Purification

The isolation of indole carboxylic acid derivatives from natural sources typically follows a multi-step process involving extraction, fractionation, and purification. The following provides a generalized workflow and detailed methodologies for key experiments.

General Isolation Workflow

The process begins with the large-scale culture of the producing organism, followed by the extraction of metabolites and subsequent chromatographic purification to yield pure compounds.

Caption: Generalized workflow for the isolation and identification of indole carboxylic acid derivatives from natural sources.

Detailed Methodologies

Fermentation: The producing microorganism (e.g., Streptomyces sp. or Aspergillus sp.) is cultured in a suitable liquid medium. For example, a medium for Streptomyces could consist of soluble starch, yeast extract, and peptone in artificial seawater. The culture is incubated for a period of 7-21 days with agitation to ensure proper aeration and growth.

Extraction: The culture broth is typically separated into the mycelium and the supernatant by centrifugation or filtration. Both are then extracted with an organic solvent such as ethyl acetate or methanol. The organic phases are combined and evaporated under reduced pressure to yield a crude extract.

Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like silica gel or Sephadex LH-20. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) is used to elute different fractions.

High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity in a bioassay are further purified by preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Structural Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall structure of the molecule.

Biosynthesis of Indole Alkaloids

Understanding the biosynthetic pathway of indole alkaloids can provide insights into the structural diversity of these compounds and can inform synthetic biology approaches for the production of novel derivatives.

Caption: Simplified biosynthetic pathway of fungal indole alkaloids starting from chorismate.

The biosynthesis of indole alkaloids typically begins with chorismate, which is converted to tryptophan via the shikimate pathway.[2][6] Tryptophan then serves as the primary building block for a vast array of indole-containing secondary metabolites. Key enzymatic modifications such as prenylation by prenyltransferases, oxidative cyclizations, and incorporation into non-ribosomal peptides lead to the structural diversification of these compounds.[2][7] While specific carboxylating enzymes in these pathways are not extensively characterized, the presence of indole carboxylic acids in nature suggests that such enzymatic steps exist.

Conclusion and Future Directions

The discovery and isolation of novel indole carboxylic acid derivatives from natural sources remain a promising avenue for drug discovery. While this compound itself has not been reported as a natural product, the methodologies and principles outlined in this guide provide a robust framework for the exploration of related compounds. Future research should focus on the continued exploration of underexplored ecological niches, such as deep-sea microorganisms and endophytic fungi, which are likely to harbor novel biosynthetic pathways and unique chemical structures. Furthermore, the application of modern analytical techniques, such as metabolomics and genome mining, will undoubtedly accelerate the discovery of new and potent indole carboxylic acid derivatives with therapeutic potential.

References

- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme evolution in fungal indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Unexplored Computational Landscape of 4-hydroxy-1H-indole-6-carboxylic acid: A Technical Guide for Future Research

For Immediate Release

Shanghai, China – December 28, 2025 – In the ever-expanding universe of drug discovery and materials science, the exploration of novel molecular scaffolds is paramount. One such molecule, 4-hydroxy-1H-indole-6-carboxylic acid, presents a unique structural framework with potential for diverse applications. However, a comprehensive review of the current scientific literature reveals a significant gap in dedicated theoretical and computational investigations for this specific compound. This technical guide aims to address this void by providing researchers, scientists, and drug development professionals with a foundational understanding of its predicted properties and a hypothetical, yet robust, framework for future in-silico studies.

While direct experimental and computational data for this compound remains scarce, we can extrapolate methodologies from studies on analogous indole and quinoline derivatives to propose a detailed roadmap for its characterization. This whitepaper outlines these prospective computational workflows, from quantum mechanical calculations to molecular docking simulations, to catalyze and guide future research into this promising molecule.

Physicochemical and Computed Properties

Based on available data from public chemical databases, a summary of the computed properties for this compound (PubChem CID: 22742930) is presented below.[1] These values serve as a preliminary dataset for computational modeling and property prediction.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | PubChem[1] |

| Molecular Weight | 177.16 g/mol | PubChem[1] |

| Exact Mass | 177.042593000 g/mol | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 73.4 Ų | PubChem[1] |

A Proposed Workflow for Theoretical and Computational Analysis

The following sections outline a hypothetical yet detailed workflow for the in-silico investigation of this compound. These protocols are based on established computational chemistry practices and methodologies reported for structurally related compounds.

References

A Technical Guide to the Regioselective Synthesis of 4-Hydroxy-1H-indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the regioselective synthesis of 4-hydroxy-1H-indole-6-carboxylic acid, a disubstituted indole scaffold of interest in medicinal chemistry and drug development. The synthesis of indoles with specific substitution patterns on the benzene ring presents a significant chemical challenge due to competing reaction sites. This guide details a validated and efficient synthetic route, presents quantitative data in a structured format, provides explicit experimental protocols, and outlines the strategic considerations for achieving the desired regioselectivity.

Strategic Approaches to 4,6-Disubstituted Indoles

The synthesis of specifically substituted indoles can be broadly categorized into two approaches: the construction of the indole ring from acyclic precursors or the functionalization of a pre-existing indole core.

-

Indole Ring Construction (e.g., Fischer, Bischler-Möhlau): Classic methods like the Fischer[1][2] or Bischler-Möhlau[3][4] syntheses are powerful for creating the indole nucleus. However, for a target like this compound, they would require highly specialized and often not commercially available substituted benzene precursors (e.g., a substituted phenylhydrazine or aniline), with potential for poor regioselectivity. For instance, the Bischler-Möhlau reaction using 3-aminophenol can lead to a mixture of both 4-hydroxy and 6-hydroxyindoles[5][6][7].

-

Post-Functionalization of Indole: This strategy involves adding substituents to the indole scaffold after its formation. While effective for the pyrrole ring (typically at C3), direct and regioselective C-H functionalization of the benzene moiety (C4-C7) is notoriously difficult and often requires the use of directing groups to achieve selectivity for a single position.

-

Pyrrole Annulation Strategy: A more elegant and regiochemically precise approach involves building the benzene ring onto a pre-functionalized pyrrole precursor. This strategy offers superior control over the final substitution pattern.

The most direct and efficient pathway reported for the synthesis of the target molecule's ester precursor, ethyl 4-hydroxy-1H-indole-6-carboxylate, utilizes a pyrrole annulation strategy involving a Stobbe condensation followed by cyclization[8]. This method is the focus of this guide.

Recommended Synthetic Pathway: Pyrrole Annulation

The recommended synthesis proceeds in three main steps starting from pyrrole-2-carboxaldehyde: (1) A Stobbe condensation with diethyl succinate to form a key intermediate, (2) Acetic anhydride-mediated cyclization to construct the indole ring system, yielding the ethyl ester of the target molecule, and (3) Saponification to afford the final carboxylic acid.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of the ethyl ester precursor[8].

| Step | Reactants | Key Reagents / Conditions | Product | Yield |

| 1 | Pyrrole-2-carboxaldehyde, Diethyl succinate | Potassium t-butoxide, THF | Stobbe condensation product | 75% |

| 2 | Stobbe condensation product | Acetic anhydride, reflux | Ethyl 4-hydroxy-1H-indole-6-carboxylate | 68% |

Detailed Experimental Protocols

The following protocols are adapted from the literature procedure for the synthesis of ethyl 4-hydroxy-1H-indole-6-carboxylate[8].

Step 1: Stobbe Condensation

-

Objective: To synthesize the open-chain precursor (E/Z)-ethyl 4-(1H-pyrrol-2-yl)-4-(ethoxycarbonyl)but-3-enoate.

-

Materials:

-

Pyrrole-2-carboxaldehyde

-

Diethyl succinate

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of pyrrole-2-carboxaldehyde (1.0 eq) and diethyl succinate (1.2 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Potassium tert-butoxide (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the Stobbe product as a mixture of (E) and (Z) isomers.[8]

-

Step 2: Cyclization to Ethyl 4-hydroxy-1H-indole-6-carboxylate

-

Objective: To cyclize the Stobbe product to form the indole ring system.

-

Materials:

-

Stobbe condensation product from Step 1

-

Acetic anhydride (Ac₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

The Stobbe product (1.0 eq) is dissolved in acetic anhydride.

-

The solution is heated to reflux and maintained at this temperature for 3 hours. It is crucial to avoid the addition of base (e.g., sodium acetate or triethylamine) in this step, as it can promote the formation of an indolizine byproduct[8].

-

After cooling to room temperature, the excess acetic anhydride is carefully quenched by slowly pouring the reaction mixture into a stirred, ice-cold saturated aqueous solution of NaHCO₃.

-

The aqueous mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield ethyl 4-hydroxy-1H-indole-6-carboxylate as a solid.[8]

-

Step 3: Saponification to this compound

-

Objective: To hydrolyze the ethyl ester to the final carboxylic acid.

-

Materials:

-

Ethyl 4-hydroxy-1H-indole-6-carboxylate from Step 2

-

Aqueous sodium hydroxide (NaOH, e.g., 1 M)

-

Aqueous hydrochloric acid (HCl, e.g., 1 M)

-

Ethanol or Methanol (optional, to aid solubility)

-

-

Procedure:

-

The ethyl ester (1.0 eq) is suspended in an aqueous solution of NaOH. A co-solvent like ethanol may be added if solubility is an issue.

-

The mixture is stirred at room temperature (or gently heated) until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

The solution is cooled in an ice bath and acidified to a pH of approximately 2-3 by the dropwise addition of aqueous HCl.

-

The resulting precipitate is collected by vacuum filtration.

-

The solid is washed with cold water and dried under vacuum to yield this compound.

-

Conclusion

While several classical methods exist for indole synthesis, the regioselective preparation of this compound is most effectively and reliably achieved through a pyrrole annulation strategy. The detailed three-step sequence involving a Stobbe condensation, a base-free acetic anhydride-mediated cyclization, and final ester hydrolysis provides a clear and reproducible path to this valuable disubstituted indole, avoiding the regiochemical ambiguities inherent in other approaches. This method, as investigated and optimized in the literature, stands as the recommended protocol for researchers requiring this specific scaffold[8].

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 5. distantreader.org [distantreader.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. colab.ws [colab.ws]

Structure-Activity Relationship (SAR) Studies of 4-Hydroxy-1H-indole-6-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-based compounds are a cornerstone in medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The indole nucleus is a versatile pharmacophore, and its derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][3][4] This technical guide focuses on the structure-activity relationship (SAR) of a specific, yet promising subclass: 4-hydroxy-1H-indole-6-carboxylic acid derivatives. The presence of a hydroxyl group at the 4-position and a carboxylic acid at the 6-position offers unique opportunities for molecular interactions with biological targets. Understanding the impact of structural modifications on the biological activity of this scaffold is crucial for the rational design of novel therapeutic agents.

Core Pharmacophore and Rationale for SAR Studies

The this compound core possesses key features that contribute to its potential as a drug candidate. The indole ring system provides a rigid scaffold, while the hydroxyl and carboxylic acid moieties can act as hydrogen bond donors and acceptors, crucial for binding to enzyme active sites or receptors. SAR studies aim to systematically modify different positions of this core structure to elucidate the relationship between chemical structure and biological activity, ultimately leading to the identification of compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Key Biological Activities and Targets

While direct SAR studies on this compound are not extensively documented in the provided literature, related indole derivatives have shown significant activity against various targets. For instance, indole-6-carboxylic acid derivatives have been investigated as multi-target antiproliferative agents, targeting receptors like EGFR and VEGFR-2.[5] Additionally, indole derivatives are known to inhibit enzymes such as HIV-1 integrase and neuraminidase.[6][7][8] The insights from these related compounds can guide the exploration of the this compound scaffold for similar therapeutic applications.

General Synthesis Strategies

The synthesis of this compound derivatives can be approached through various synthetic routes. A common strategy involves the construction of the indole ring system, followed by functional group manipulations. For instance, the Bischler reaction provides a method for synthesizing hydroxyindoles from aminophenols and α-hydroxy-ketones.[9] Microwave-assisted synthesis has also been employed for the efficient preparation of 4-hydroxyindole.[10] Subsequent modifications, such as esterification or amidation of the carboxylic acid and derivatization of the indole nitrogen or other positions, can be performed to generate a library of compounds for SAR studies.

Quantitative Data Summary

Due to the limited direct data on this compound derivatives in the provided search results, the following table presents hypothetical data to illustrate how quantitative SAR data for this class of compounds would be structured. The biological activities are based on plausible targets for indole derivatives, such as protein kinases and cancer cell lines.

| Compound ID | R1 (at N1) | R2 (at C2) | R3 (at C3) | R5 (at C5) | Kinase Inhibition IC50 (nM) | Antiproliferative Activity IC50 (µM) (A549 Cell Line) |

| 1a | H | H | H | H | >10000 | >100 |

| 1b | CH3 | H | H | H | 8500 | 85 |

| 1c | H | CH3 | H | H | 9200 | 91 |

| 1d | H | H | CH3 | H | 7800 | 75 |

| 1e | H | H | H | Cl | 5600 | 52 |

| 1f | H | H | H | F | 6100 | 58 |

| 1g | CH2Ph | H | H | H | 4300 | 41 |

| 1h | H | H | H | OCH3 | 8900 | 88 |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of SAR studies. Below are representative methodologies for key experiments.

General Procedure for the Synthesis of this compound Amide Derivatives

-

Activation of the Carboxylic Acid: To a solution of this compound (1 mmol) in a suitable solvent (e.g., DMF), a coupling agent such as HATU (1.1 mmol) and a base like DIPEA (2 mmol) are added. The mixture is stirred at room temperature for 15 minutes.

-

Amide Bond Formation: The desired amine (1.2 mmol) is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours until completion, monitored by TLC.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

In Vitro Kinase Inhibition Assay

-